molecular formula C8H10O3 B1610062 Methyl 6-oxocyclohex-1-ene-1-carboxylate CAS No. 52784-37-9

Methyl 6-oxocyclohex-1-ene-1-carboxylate

Cat. No.: B1610062
CAS No.: 52784-37-9
M. Wt: 154.16 g/mol
InChI Key: CJTBWDJSTLSONF-UHFFFAOYSA-N
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Description

Methyl 6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a base such as sodium methoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the desired ester product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperatures to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-oxocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a nitric oxide donor, releasing nitric oxide in the presence of glutathione and glutathione S-transferase. This activity is associated with its antiproliferative and anti-metastatic effects against certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific reactivity and the presence of both ketone and ester functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 6-oxocyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBWDJSTLSONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458982
Record name Methyl 6-oxocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52784-37-9
Record name Methyl 6-oxocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-oxocyclohex-1-ene-1-carboxylate
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Methyl 6-oxocyclohex-1-ene-1-carboxylate
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Methyl 6-oxocyclohex-1-ene-1-carboxylate
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Methyl 6-oxocyclohex-1-ene-1-carboxylate
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Reactant of Route 6
Methyl 6-oxocyclohex-1-ene-1-carboxylate

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